An In-depth Technical Guide to the Basic Properties of 1-(4-Fluorophenyl)piperazine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 1-(4-Fluorophenyl)piperazine Dihydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental basic properties of 1-(4-Fluorophenyl)piperazine dihydrochloride. Moving beyond a simple data sheet, this document provides contextual insights, explains the causality behind experimental choices, and offers validated protocols for its handling, characterization, and analysis.
Introduction and Strategic Importance
1-(4-Fluorophenyl)piperazine, often abbreviated as 4-FPP or pFPP, is a substituted phenylpiperazine compound. In its dihydrochloride salt form (CAS No: 64090-19-3), it is a stable, crystalline solid frequently utilized in research and forensic applications.[1][2] Its significance stems from several key areas:
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Metabolic Studies: It is a known major metabolite of Niaprazine, a sedative and hypnotic drug, formed through processes like N-dealkylation.[2][3] Understanding its properties is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.
-
Chemical Synthesis: As a functionalized piperazine, it serves as a versatile building block in the synthesis of more complex molecules and potential drug candidates.[3]
-
Neuroscience Research: Phenylpiperazines as a class are known to interact with monoamine neurotransmitter systems, making 4-FPP and its analogs valuable tools for studying receptor binding and neurotransmitter reuptake.[4][5]
-
Forensic Analysis: Due to its potential for abuse, 1-(4-Fluorophenyl)piperazine is monitored as a designer drug, requiring robust analytical standards for its identification in seized materials.[1][2][5]
This guide focuses on the dihydrochloride salt, as its enhanced solubility and stability in comparison to the free base make it the preferred form for most laboratory applications.
Physicochemical and Structural Characteristics
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The dihydrochloride salt form ensures that both nitrogen atoms of the piperazine ring are protonated, significantly influencing its solubility and basicity.
Core Properties Summary
The essential physicochemical data for 1-(4-Fluorophenyl)piperazine dihydrochloride are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride | [6] |
| Synonyms | 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride | [1][7] |
| CAS Number | 64090-19-3 | [1][6] |
| Molecular Formula | C₁₀H₁₃FN₂ ⋅ 2HCl | [1] |
| Molecular Weight | 253.14 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1][8] |
| Melting Point | 231-234 °C or ~280-285 °C (Varies by source) | [2][8] |
| Solubility | DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL; Soluble in water & ethanol | [1][8] |
| UV λmax | 239, 288 nm | [1] |
| Storage | Recommended: -20°C for long-term stability | [1] |
Note on Melting Point: The observed variance in melting point likely stems from differences in crystalline form or purity between batches. It is crucial for researchers to determine this property for their specific lot as part of initial characterization.
Basicity and pKa: A Diproprotic System
The defining characteristic of 1-(4-Fluorophenyl)piperazine dihydrochloride is its nature as a diprotic acid in solution. The two nitrogen atoms of the piperazine ring exhibit distinct basicities and therefore have two corresponding pKa values.
-
N4 Nitrogen (Aliphatic): This nitrogen is more basic, analogous to a typical secondary amine. Its pKa value (pKa₁) will be higher.
-
N1 Nitrogen (Aromatic): The lone pair of this nitrogen delocalizes into the fluorophenyl ring, significantly reducing its basicity. Its pKa value (pKa₂) will be considerably lower.
While the exact experimental pKa values for the fluorinated derivative are not readily published, data for the parent piperazine molecule (pKa₁ ≈ 9.73, pKa₂ ≈ 5.35 at 298K) provide an excellent reference point.[9] The electron-withdrawing effect of the fluorine atom is expected to slightly decrease both pKa values.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a self-validating method to empirically determine the two pKa values. The principle is to titrate the acidic dihydrochloride salt with a strong base (e.g., NaOH) and monitor the pH change. The two equivalence points correspond to the deprotonation of the two nitrogen atoms.
Methodology:
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Preparation: Accurately weigh ~25 mg of 1-(4-Fluorophenyl)piperazine dihydrochloride and dissolve it in 50 mL of degassed, deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated burette or automated titrator.
-
Execution: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points, corresponding to the two equivalence points.
-
pKa Calculation: The pKa values are determined from the half-equivalence points.
-
pKa₁: The pH at the midpoint between the start of the titration and the first equivalence point.
-
pKa₂: The pH at the midpoint between the first and second equivalence points.
-
Caption: Workflow for pKa determination via potentiometric titration.
Safety, Handling, and Storage
Scientific integrity demands rigorous safety protocols. 1-(4-Fluorophenyl)piperazine dihydrochloride is classified as a hazardous substance and must be handled accordingly.
GHS Hazard Classification: [10][11]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for handling the compound from receipt to disposal.
-
Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[11]
-
Engineering Controls: Handle the solid compound exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[12]
-
Weighing & Aliquoting: Use anti-static spatulas and weigh boats. For preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the area. Absorb liquids with an inert material (e.g., vermiculite). For solids, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[10]
-
Storage: Store the compound in its original, tightly sealed container in a locked, secure location. For long-term stability, storage at -20°C is recommended.[1]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11]
Caption: Logical workflow for the safe handling of the compound.
Analytical Characterization Workflow
Confirming the identity and purity of the starting material is a foundational step for any experiment. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment, while mass spectrometry (MS) confirms the molecular weight.
Conceptual Protocol: HPLC-UV Purity Assessment
-
Standard Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)piperazine dihydrochloride at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the test sample at a concentration within the linear range (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to one of the λmax values (e.g., 239 nm).[1]
-
-
Analysis: Inject the standard and sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identity is confirmed by comparing the retention time to that of a certified reference standard.
Caption: General workflow for purity analysis via HPLC-UV.
Conclusion
1-(4-Fluorophenyl)piperazine dihydrochloride is more than a simple chemical; it is a key research tool with well-defined physicochemical properties. Its diprotic nature, governed by two distinct pKa values, is central to its behavior in aqueous solutions. A thorough understanding of its characteristics, coupled with rigorous adherence to safety and analytical protocols as outlined in this guide, is essential for generating reliable and reproducible scientific data. This document provides the foundational knowledge and validated frameworks necessary for the effective and safe utilization of this compound in a professional research environment.
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